molecular formula C14H13N3O5S2 B562539 5-Hydroxymethyl meloxicam CAS No. 130262-92-9

5-Hydroxymethyl meloxicam

Cat. No.: B562539
CAS No.: 130262-92-9
M. Wt: 367.394
InChI Key: LOOSAJMIEADILV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Hydroxymethyl meloxicam, also known as 5’-Hydroxymethyl 5’-Desmethyl Meloxicam, is a metabolite of Meloxicam . Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

As a metabolite of Meloxicam, this compound is expected to share a similar mode of action. Meloxicam works by inhibiting the activity of COX-2, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever .

Biochemical Pathways

Meloxicam is metabolized in the liver, primarily by the enzyme CYP2C9 , with minor contributions from CYP3A4 . The major metabolite is 5’-carboxy meloxicam, which is formed by the oxidation of an intermediate metabolite, 5’-hydroxymethyl meloxicam . This suggests that this compound is part of the metabolic pathway of Meloxicam, leading to the formation of 5’-carboxy meloxicam .

Pharmacokinetics

Meloxicam exhibits dose-proportional pharmacokinetics, with a half-life of approximately 20 hours . It is almost completely metabolized to four pharmacologically inactive metabolites, including 5’-Hydroxymethyl meloxicam . About 60% of the ingested dose is metabolized to 5’-carboxy meloxicam . The metabolites are excreted in both urine and feces .

Result of Action

The primary result of the action of Meloxicam and its metabolites, including this compound, is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response .

Action Environment

The action of this compound, like Meloxicam, is influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, particularly drugs that inhibit or induce CYP2C9 or CYP3A4 . Additionally, genetic polymorphisms in these enzymes can also influence the metabolism and efficacy of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Hydroxymethyl meloxicam involves the biotransformation of meloxicam. This can be achieved using microbial cultures such as the filamentous fungus Cunninghamella blakesleeana . The transformation process includes optimizing various parameters like pH, temperature, media, and incubation period to achieve maximum yield .

Industrial Production Methods

Industrial production of this compound can involve the use of biocatalysts or microbial cultures to convert meloxicam into its hydroxymethyl derivative. This method is advantageous due to its regio- and stereo-specificity, mild reaction conditions, and the ability to produce rare structures .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl meloxicam undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of this compound is 5-carboxy meloxicam .

Properties

IUPAC Name

4-hydroxy-N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S2/c1-17-11(13(20)16-14-15-6-8(7-18)23-14)12(19)9-4-2-3-5-10(9)24(17,21)22/h2-6,18-19H,7H2,1H3,(H,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOSAJMIEADILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156431
Record name 5-Hydroxymethyl meloxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130262-92-9
Record name 4-Hydroxy-N-[5-(hydroxymethyl)-2-thiazolyl]-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130262-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxymethyl meloxicam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130262929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxymethyl meloxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYMETHYL MELOXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7NJ09217D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5'-Hydroxymethyl meloxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060780
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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